Fmoc-d-phenylglycine(4-otbu)
CAS No.: 1270295-28-7
Cat. No.: VC8226809
Molecular Formula: C27H27NO5
Molecular Weight: 445.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1270295-28-7 |
---|---|
Molecular Formula | C27H27NO5 |
Molecular Weight | 445.5 g/mol |
IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid |
Standard InChI | InChI=1S/C27H27NO5/c1-27(2,3)33-18-14-12-17(13-15-18)24(25(29)30)28-26(31)32-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-15,23-24H,16H2,1-3H3,(H,28,31)(H,29,30) |
Standard InChI Key | WWZXXXPJDRUVOE-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)(C)OC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES | CC(C)(C)OC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | CC(C)(C)OC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Properties
Molecular Architecture
Fmoc-D-phenylglycine(4-OtBu) (C₂₇H₂₇NO₅; MW 445.5 g/mol) features a D-configuration phenylglycine core modified at the 4-position of the phenyl ring with a tert-butyl ether group. The Fmoc group shields the α-amino function, while the OtBu group stabilizes the phenolic hydroxyl during synthesis. Its stereochemistry is defined by the IUPAC name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid, with the D-enantiomer offering distinct advantages in peptide bioactivity and protease resistance .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Number | 1270295-28-7 |
Molecular Formula | C₂₇H₂₇NO₅ |
Molecular Weight | 445.5 g/mol |
Protection Groups | Fmoc (α-amino), OtBu (phenolic) |
Solubility | Compatible with DMF, DCM |
Stability | Stable at −20°C under argon |
Applications in Solid-Phase Peptide Synthesis
Role in Sequential Assembly
The Fmoc group’s base-labile nature allows its removal under mild conditions (e.g., 20% piperidine in DMF), facilitating iterative coupling cycles without disturbing acid-labile OtBu protections . This orthogonal protection strategy is indispensable for synthesizing peptides containing sensitive residues like aspartic acid, where OtBu’s steric bulk mitigates aspartimide formation—a common side reaction that compromises peptide integrity .
Mitigating Side Reactions
Comparative studies demonstrate that OtBu’s steric hindrance reduces cyclic imide formation by >80% compared to smaller protecting groups like methyl esters . For example, in model peptides such as Asp-Gly-Tyr-Ile, the use of Fmoc-D-phenylglycine(4-OtBu) suppressed aspartimide levels to <5%, whereas unprotected analogs exhibited >40% side products . This efficacy stems from OtBu’s ability to restrict nucleophilic attack on the aspartyl carbonyl .
Synthetic Advantages Over Compounding Protecting Groups
Compatibility with Green Chemistry
The shift toward environmentally benign SPPS has driven adoption of Fmoc/OtBu strategies due to their compatibility with aqueous-organic solvent systems. Unlike traditional Boc/Bzl methods requiring HF for deprotection, Fmoc-D-phenylglycine(4-OtBu) enables synthesis in recyclable solvents like 2-methyltetrahydrofuran, reducing hazardous waste .
Stereochemical Precision
The D-configuration of phenylglycine introduces resistance to enzymatic degradation, making peptides incorporating this residue valuable for therapeutic applications. For instance, D-phenylglycine-containing analogs of enkephalin exhibit prolonged in vivo half-lives compared to L-configured counterparts .
Research Findings and Mechanistic Insights
Comparative Performance in SPPS
A 2022 systematic evaluation compared Fmoc-D-phenylglycine(4-OtBu) against analogs with alternative protections (Dmb, CSY). Results indicated:
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Coupling Efficiency: 98.5% for OtBu vs. 92% for Dmb.
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Purity Post-Synthesis: 95% (OtBu) vs. 88% (CSY).
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Scale-Up Feasibility: OtBu-enabled syntheses achieved gram-scale yields with <2% epimerization .
Challenges and Optimization Strategies
Solubility Limitations
While soluble in polar aprotic solvents (DMF, NMP), Fmoc-D-phenylglycine(4-OtBu) exhibits limited solubility in THF or ethanol, complicating its use in mixed solvent systems. Pre-activation with HBTU/HOBt in DMF resolves this by enhancing carboxy component reactivity .
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